4-(Benzyloxy)thiophene-3-carbaldehyde
Description
4-(Benzyloxy)thiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a benzyloxy group at position 4 and a formyl (-CHO) group at position 3. The benzyloxy substituent introduces steric bulk and electron-donating effects, while the aldehyde group enhances reactivity for nucleophilic additions or condensation reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in the development of conjugated polymers due to the thiophene core’s electronic properties.
Properties
IUPAC Name |
4-phenylmethoxythiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-6-11-8-15-9-12(11)14-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOZRKYVZKNUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CSC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169261-59-8 | |
| Record name | 4-(benzyloxy)thiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)thiophene-3-carbaldehyde typically involves the reaction of 4-hydroxythiophene-3-carbaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydride (NaH).
Major Products
Oxidation: 4-(Benzyloxy)thiophene-3-carboxylic acid.
Reduction: 4-(Benzyloxy)thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Benzyloxy)thiophene-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a building block in organic electronics.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 4-(Benzyloxy)thiophene-3-carbaldehyde is compared with three analogs: 4-(4-Chlorophenethyl)thiophene-3-carbaldehyde , 4-Butoxy-3-chloro-5-methoxybenzaldehyde , and 4-(Bromomethyl)benzaldehyde . Key differences in structure, reactivity, and applications are summarized below:
Table 1: Structural and Functional Comparison
Reactivity and Electronic Effects
- Electron-Donating vs. Withdrawing Groups: The benzyloxy group in this compound donates electrons via resonance, activating the thiophene ring for electrophilic substitution.
- Aldehyde Reactivity : The formyl group in all compounds facilitates nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the benzyloxy group may slow reactivity compared to smaller substituents like bromomethyl in 4-(Bromomethyl)benzaldehyde.
Solubility and Stability
- Solubility : The thiophene derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMF, THF) compared to benzene-based analogs due to the heterocyclic ring’s polarity.
- Stability : Benzaldehyde derivatives (e.g., 4-Butoxy-3-chloro-5-methoxybenzaldehyde) are more prone to oxidation than thiophene-based aldehydes, which benefit from the sulfur atom’s stabilizing effects.
Research Findings and Limitations
- Synthetic Challenges : Benzyloxy-protected thiophenes require careful deprotection under mild conditions to avoid aldehyde oxidation.
Biological Activity
4-(Benzyloxy)thiophene-3-carbaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring substituted with a benzyloxy group and an aldehyde functional group. The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains were found to be significantly lower than those for standard antibiotics, suggesting a promising alternative for antimicrobial therapy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to cell cycle arrest and subsequent cell death .
Anti-inflammatory Effects
Another significant aspect of its biological activity is its anti-inflammatory potential. In animal models, this compound was shown to reduce inflammation markers such as TNF-α and IL-6. This suggests that it may be beneficial in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may modulate receptor activity related to cell proliferation and apoptosis, influencing cancer cell survival.
Study 1: Antimicrobial Efficacy
In a comparative study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that modifications to the benzyloxy group enhanced activity against resistant bacterial strains.
Study 2: Anticancer Activity
A research team conducted a series of experiments on the MCF-7 cell line, where they treated cells with varying concentrations of this compound. They observed a dose-dependent increase in apoptosis, confirmed by flow cytometry analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
